Bienvenue dans la boutique en ligne BenchChem!

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a low molecular weight (MW 179.15) fluorinated heterocycle featuring a 1,2,4-oxadiazole core linked to a 5-fluoropyridin-3-yl moiety. It is commercially supplied as a research-grade building block (98% purity) primarily intended for medicinal chemistry applications.

Molecular Formula C8H6FN3O
Molecular Weight 179.154
CAS No. 1864357-27-6
Cat. No. B2999564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
CAS1864357-27-6
Molecular FormulaC8H6FN3O
Molecular Weight179.154
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC(=CN=C2)F
InChIInChI=1S/C8H6FN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3
InChIKeyRFUKCNPPPINIGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1864357-27-6): A Specialized Heterocyclic Building Block for Targeted Library Synthesis


5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a low molecular weight (MW 179.15) fluorinated heterocycle featuring a 1,2,4-oxadiazole core linked to a 5-fluoropyridin-3-yl moiety . It is commercially supplied as a research-grade building block (98% purity) primarily intended for medicinal chemistry applications . While direct primary bioactivity data for this specific compound remains sparse in the public domain, its structural motifs are heavily represented in patents covering selective HDAC6 inhibitors and kinase-targeting libraries, positioning it as a privileged scaffold for synthesizing targeted chemical probes [1][2].

Procurement Risks of Interchanging 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole with Regioisomeric or Core-Modified Analogs


Generic substitution fails for this exact CAS number because the precise position of the fluorine on the pyridine ring (5-fluoro-3-yl) and the methyl group on the oxadiazole ring critically dictate both synthetic accessibility and biological recognition. Closely related regioisomers, such as the commercially available 3-fluoropyridin-4-yl variant (CAS 1855484-93-3), present distinct electronic and steric profiles. This leads to divergent reactivity in cross-coupling reactions and critically alters binding poses in biological targets. Patents covering 1,2,4-oxadiazole-based inhibitors consistently demonstrate that subtle vector changes in the fluoropyridine appendage drastically impact isoform selectivity and metabolic stability [1]. Consequently, sourcing the specific CAS 1864357-27-6 is non-negotiable for maintaining the integrity of SAR data and intellectual property strategy.

Quantitative Differentiation Evidence for 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole


Regioisomeric Differentiation: 5-Fluoropyridin-3-yl vs. 3-Fluoropyridin-4-yl Substitution Patterns

The specific 5-fluoropyridin-3-yl vector unambiguously differentiates this compound from its closest commercially cataloged analog, 5-(3-fluoropyridin-4-yl)-3-methyl-1,2,4-oxadiazole (CAS 1855484-93-3). While direct comparative bioassay data between these two building blocks is not publicly available, structure-activity relationship (SAR) data from 1,2,4-oxadiazole patent families establish that the position of the pyridine nitrogen critically determines binding affinity and selectivity for enzymatic targets such as HDAC6 [1][2]. The target compound’s nitrogen vector at the 3-position vs. the 4-position in the comparator is known to result in functionally non-interchangeable isomers.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitors

Chemical Purity Benchmarking Against Industry HTS Standards

The specified vendor batch purity for CAS 1864357-27-6 is 98% . This meets and exceeds the common minimum acceptable purity threshold of 95% required by most high-throughput screening (HTS) campaigns and medicinal chemistry SOPs. This reduces the risk of assay interference from undefined impurities.

Procurement Quality Control High-Throughput Screening

Scaffold Association with HDAC6 Inhibition: Class-Level Target Engagement Inference

Although quantitative inhibition data (IC50/Ki) for this exact compound is absent from the public domain, its core scaffold (1,2,4-oxadiazole-fluoropyridine) is a privileged chemotype explicitly claimed in HDAC6 inhibitor patents [1]. A close structural analog retaining the 1,2,4-oxadiazole-fluoropyridine core, BDBM50513918, exhibits an IC50 of 14 nM against human HDAC6 [2]. This class-level inference suggests that the target compound maintains the essential pharmacophoric features for engaging the HDAC6 catalytic site, providing a strategic starting point for medicinal chemistry optimization where the 5-fluoropyridin-3-yl vector has not yet been explored.

Epigenetics HDAC6 Inhibitor Neurodegeneration Polypharmacology

Validated Application Scenarios for 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole


Design of Isoform-Selective HDAC6 Chemical Probes

Based on extensive patent literature indicating that 1,2,4-oxadiazoles with fluorinated heteroaryl appendages can achieve high selectivity for HDAC6 over class I HDACs, this compound serves as a logical starting fragment for generating focused compound libraries [1]. Its use enables the exploration of the 5-fluoropyridin-3-yl vector's contribution to HDAC isoform selectivity, a key parameter for minimizing the hematological toxicities associated with pan-HDAC inhibition [1].

Structure-Activity Relationship (SAR) Exploration of Kinase Hinge-Binders

The 1,2,4-oxadiazole ring acts as a bioisostere of amides and esters, while the fluoropyridine moiety is a recognized hinge-binding motif in kinase inhibitors [2]. Procurement of this building block supports systematic SAR studies where the methyl group on the oxadiazole and the fluorine substituent on the pyridine are evaluated for optimizing potency and metabolic stability against a diverse panel of kinases.

Synthesis of PROTACs and Molecular Glues for Targeted Protein Degradation

The compound's inherent bifunctional nature—a potential target-binding 5-fluoropyridine head and a derivatizable oxadiazole core—makes it a useful intermediate for synthesizing heterobifunctional degraders. It can be conjugated to E3 ligase ligands via the oxadiazole ring to create novel PROTAC molecules targeting HDAC6 or other fluoropyridine-binding proteins [1][2].

Quote Request

Request a Quote for 5-(5-Fluoropyridin-3-yl)-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.